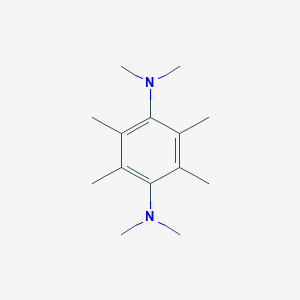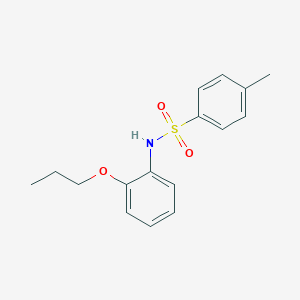
4-methyl-N-(2-propoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-propoxyphenyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve inhibition of enzymes involved in various cellular processes such as inflammation and cell division. 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis. 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has also been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide in lab experiments is its high purity and stability. 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide is also readily available and relatively inexpensive compared to other reagents. However, one limitation of using 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide. One area of interest is the development of 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of interest is the development of new synthetic methods for the production of 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide and its derivatives. Additionally, the use of 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide in material science and nanotechnology is an area of growing interest.
合成法
The synthesis of 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-propoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.
科学的研究の応用
4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has been used as a fungicide and herbicide. In material science, 4-methyl-N-(2-propoxyphenyl)benzenesulfonamide has been used as a precursor for the synthesis of various polymers and materials.
特性
製品名 |
4-methyl-N-(2-propoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
4-methyl-N-(2-propoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-12-20-16-7-5-4-6-15(16)17-21(18,19)14-10-8-13(2)9-11-14/h4-11,17H,3,12H2,1-2H3 |
InChIキー |
PIBQQPVORCDPDU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



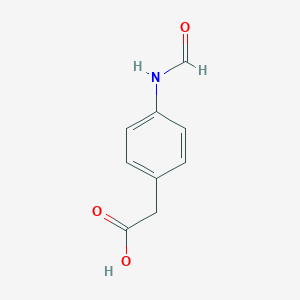
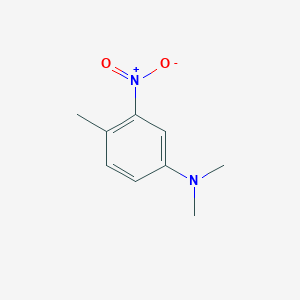
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
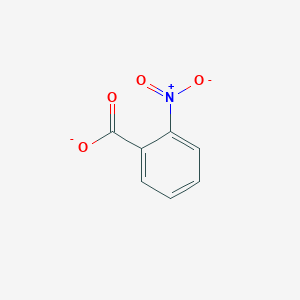
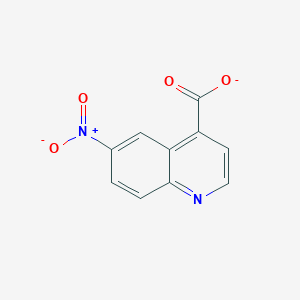
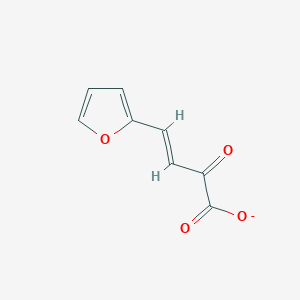
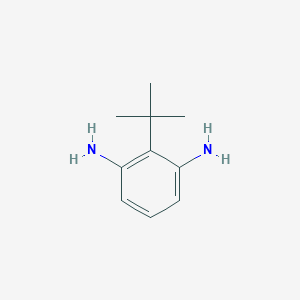
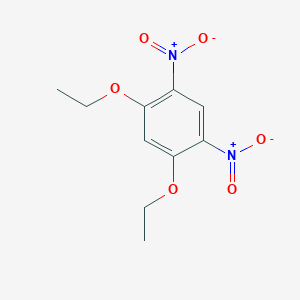
![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
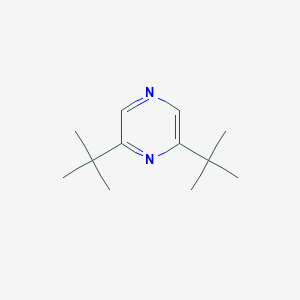
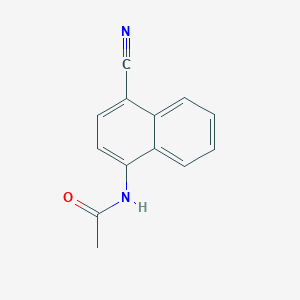
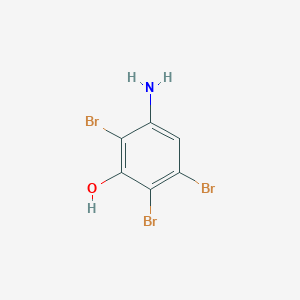
![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
